![molecular formula C6H9ClO2S B13460328 {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol It is a derivative of bicyclo[111]pentane, a unique and highly strained hydrocarbon structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The scalability of these methods is crucial for producing the compound in sufficient quantities for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the strained bicyclo[1.1.1]pentane framework .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions often yield sulfonamide, sulfonate ester, and sulfonate thioester derivatives .
Aplicaciones Científicas De Investigación
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, replacing phenyl rings and other aromatic systems to improve drug properties.
Material Science: Bicyclo[1.1.1]pentane derivatives are investigated for their use in materials science, including the development of molecular rods, rotors, and supramolecular linker units.
Mecanismo De Acción
The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon structure, known for its high strain and unique properties.
Bicyclo[1.1.1]pentylamine: A derivative used in the synthesis of quinolone antibacterial agents and click chemistry applications.
Bicyclo[1.1.1]pentane-derived azides: Used in click chemistry and other synthetic applications.
Uniqueness
{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is unique due to its combination of the highly strained bicyclo[1.1.1]pentane framework and the reactive sulfonyl chloride group. This combination makes it a valuable compound for various synthetic and research applications, offering distinct reactivity and structural features compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H9ClO2S |
|---|---|
Peso molecular |
180.65 g/mol |
Nombre IUPAC |
1-bicyclo[1.1.1]pentanylmethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)4-6-1-5(2-6)3-6/h5H,1-4H2 |
Clave InChI |
GXCMLLUFEUPDAI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


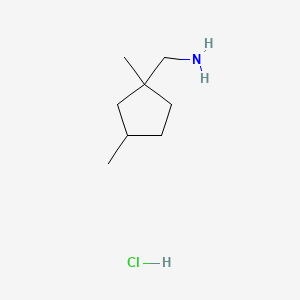
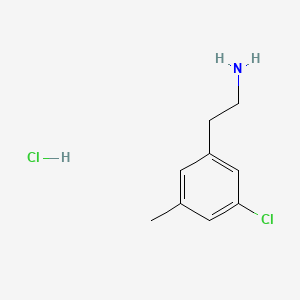
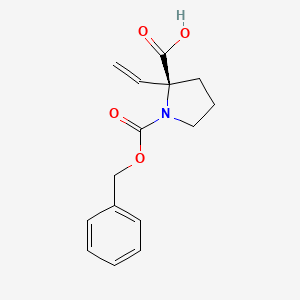
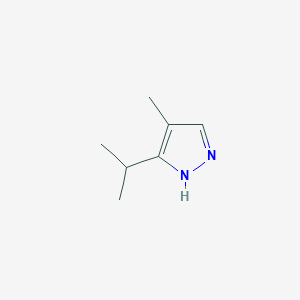


![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)
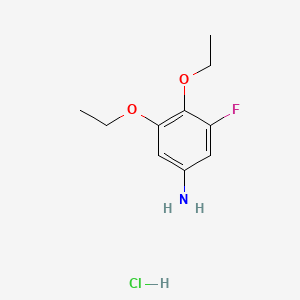
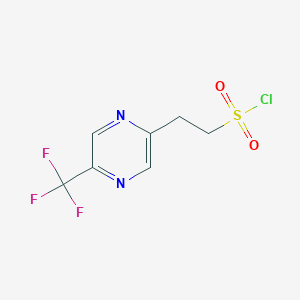


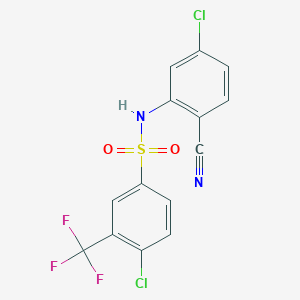
![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
